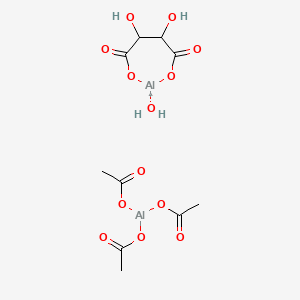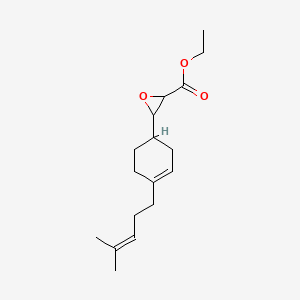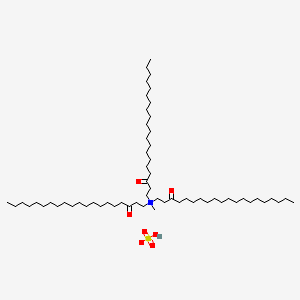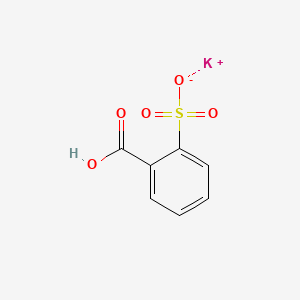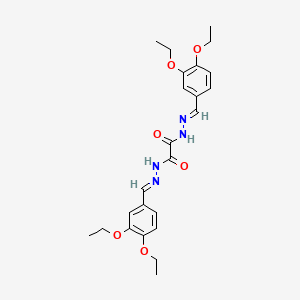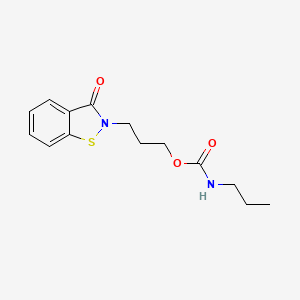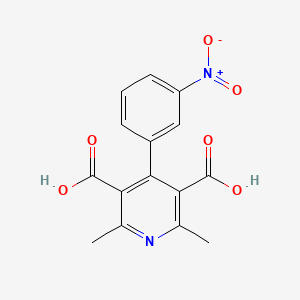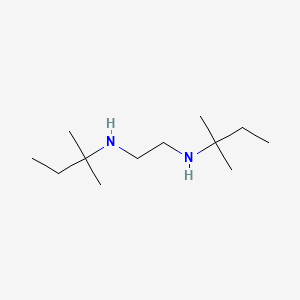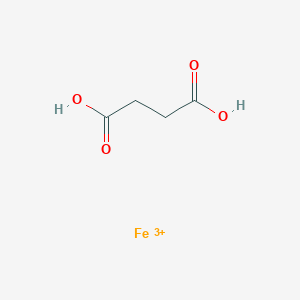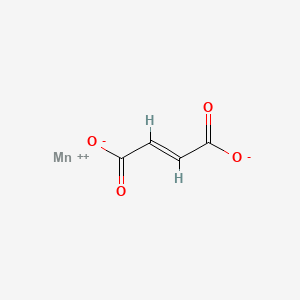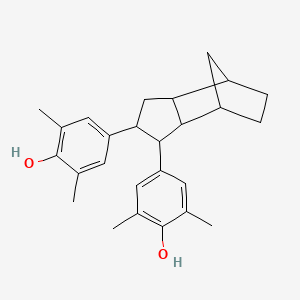
4,4'-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with 2,6-xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties.
Applications De Recherche Scientifique
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity, biological activity, or physical properties. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) include:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclodecane dimethanol dimethacrylate
- Tetrahydrodicyclopentadiene
Uniqueness
What sets 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
93924-02-8 |
|---|---|
Formule moléculaire |
C26H32O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-[3-(4-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-19(8-14(2)25(13)27)22-12-21-17-5-6-18(11-17)23(21)24(22)20-9-15(3)26(28)16(4)10-20/h7-10,17-18,21-24,27-28H,5-6,11-12H2,1-4H3 |
Clé InChI |
NTNHMKQNPOAEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2CC3C4CCC(C4)C3C2C5=CC(=C(C(=C5)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


